molecular formula C14H20N4O B2961405 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide CAS No. 1797292-09-1

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2961405
CAS No.: 1797292-09-1
M. Wt: 260.341
InChI Key: DHFHGRLHXYPZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound featuring a piperidine-pyrimidine core, a structural motif of significant interest in medicinal chemistry and drug discovery. The piperidine nucleus is a fundamental heterocyclic scaffold frequently identified in molecules with a broad spectrum of biological activities . Piperidine and pyrimidine-based compounds are prevalent in FDA-approved drugs and are continuously investigated for their potent pharmacological properties . This specific compound is of particular value in early-stage research for developing novel therapeutic agents. Piperidine-containing analogues have demonstrated promising bioactivity in various research models, including serving as anticancer agents by inducing apoptosis and inhibiting cell proliferation, and as antiviral agents capable of inhibiting the replication of various strains . Its molecular architecture suggests potential as a building block for designing targeted therapies, potentially acting on crucial cellular signaling pathways. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming the product's identity and/or purity.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(11-4-5-11)16-10-12-15-7-6-13(17-12)18-8-2-1-3-9-18/h6-7,11H,1-5,8-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFHGRLHXYPZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17N5O\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}

This structure features a cyclopropanecarboxamide core linked to a pyrimidine derivative that incorporates a piperidine ring, suggesting potential interactions with various biological targets.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit a wide range of biological activities:

  • Antidepressant Activity : Compounds with similar piperidine and pyrimidine structures have shown significant serotonin reuptake inhibition, suggesting potential antidepressant effects. For example, A20, a related compound, demonstrated the ability to antagonize serotonin depletion in animal models .
  • Anti-inflammatory Effects : Certain derivatives of pyrimidine have been reported to possess anti-inflammatory properties. In vitro studies indicated that these compounds could reduce inflammatory markers in activated macrophages .
  • Anti-cancer Potential : The structural characteristics of the compound suggest it may have anti-cancer properties. Research has shown that similar compounds can inhibit growth in various cancer cell lines, including breast and lung carcinoma .

The mechanisms through which this compound exerts its biological effects may involve:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may enhance mood and alleviate symptoms of depression.
  • Inhibition of Inflammatory Pathways : The compound may inhibit pathways involving nitric oxide production and cytokine release, leading to reduced inflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Serotonin Reuptake Inhibition : A series of piperidine-pyrimidine derivatives were synthesized and evaluated for their ability to inhibit serotonin reuptake. Results showed that these compounds exhibited potent inhibitory activity, with implications for treating depression .
  • Anti-inflammatory Study : A recent study evaluated derivatives for their anti-inflammatory effects using RAW 264.7 macrophages. The results indicated significant reductions in nitric oxide production and inflammatory cytokines when treated with these compounds .
  • Cancer Cell Line Screening : Compounds structurally related to this compound were screened against human breast (MCF-7) and lung (A549) cancer cell lines, showing promising anti-cancer activity .

Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntidepressantA20 (similar structure)Potent serotonin reuptake inhibition
Anti-inflammatoryPyrimidine derivativesReduced inflammatory markers in vitro
Anti-cancerPiperidine-pyrimidine derivativesInhibition of growth in MCF-7 and A549 cells
MechanismDescription
Serotonin ModulationEnhances mood via serotonin receptor interaction
Inflammatory PathwayInhibits nitric oxide production

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several derivatives, including Tozasertib Lactate and phenyl-substituted cyclopropanecarboxamides. Key distinctions include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide Pyrimidine + cyclopropanecarboxamide Piperidine at C4, methylene linker Likely kinase inhibition
Tozasertib Lactate (VX-680) Pyrimidine + cyclopropanecarboxamide Piperazine at C4, sulfanyl linker Antineoplastic (Aurora kinase inhibitor)
N-(4-nitrophenyl)cyclopropanecarboxamide (1EB) Phenyl + cyclopropanecarboxamide Nitrophenyl group Unspecified (electron-withdrawing nitro group)
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide (20N) Phenyl + cyclopropanecarboxamide Acetylamino substituent Potential solubility modulation
Key Observations :
  • Piperidine vs. Piperazine : The target compound’s piperidine group (six-membered, one nitrogen) contrasts with Tozasertib’s piperazine (two nitrogens), altering basicity and hydrogen-bonding capacity. Piperazine in Tozasertib may enhance solubility and kinase binding .
  • Linker Groups : The methylene bridge in the target compound vs. Tozasertib’s sulfanyl linker likely affects spatial orientation and metabolic stability. Sulfanyl groups can influence redox activity and protein interactions .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Profiles
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility
Target Compound ~318 (base) ~2.5 Moderate (piperidine enhances basicity)
Tozasertib Lactate 464.59 (base) ~1.8 High (due to lactate counterion)
N-(4-nitrophenyl)cyclopropanecarboxamide (1EB) 235 ~2.8 Low (nitro group reduces solubility)
Key Observations :
  • Molecular Weight : The target compound’s lower molecular weight (~318 vs. Tozasertib’s 465) may favor better bioavailability.
  • logP: Higher logP in the target compound vs.
  • Solubility : Tozasertib’s lactate counterion improves aqueous solubility, whereas the nitro group in 1EB reduces it .

Q & A

Q. What are the optimal synthetic routes for N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidine core with a piperidine moiety, followed by cyclopropane carboxamide functionalization. For example, describes a similar synthesis route for pyrimidine-5-carboxamide derivatives using nucleophilic substitution and amidation reactions. Key steps include:
  • Step 1 : Reacting 4-chloropyrimidine with piperidine to introduce the piperidin-1-yl group.
  • Step 2 : Methylation at the pyrimidin-2-yl position to enable subsequent coupling.
  • Step 3 : Amidation with cyclopropanecarboxylic acid derivatives (e.g., using HATU or EDCI coupling agents).
    Characterization employs ESI-MS (to confirm molecular weight), IR spectroscopy (C=O stretches at ~1620 cm⁻¹), and ¹H/¹³C NMR (e.g., piperidine protons at δ 1.4–2.8 ppm) .

Q. What spectroscopic and chromatographic techniques are critical for validating purity and structural integrity?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-MS with <2 ppm error) .
  • NMR Spectroscopy : Assigns proton environments (e.g., cyclopropane CH₂ at δ 1.0–1.2 ppm) and verifies regiochemistry .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Advanced Research Questions

Q. How can discrepancies in thermal stability data for this compound be resolved?

  • Methodological Answer : Conflicting thermal data (e.g., decomposition temperatures) may arise from polymorphic variations or hydration states. To resolve this:
  • Perform thermogravimetric analysis (TGA) under inert atmospheres to distinguish between solvent loss and decomposition.
  • Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, glass transitions).
  • Compare with single-crystal X-ray diffraction data to correlate thermal behavior with crystal packing .

Q. What crystallographic strategies ensure accurate structural validation of this compound?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data (θmax > 25°) .
  • Structure Refinement : Employ SHELXL for least-squares refinement, prioritizing anisotropic displacement parameters for non-H atoms. Validate using the CIF check tool in PLATON .
  • Key Parameters : Monitor R-factor convergence (<0.05), data-to-parameter ratio (>15:1), and residual electron density (<0.5 eÅ⁻³) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound in kinase inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2 or Aurora A).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • QSAR Analysis : Correlate substituent effects (e.g., piperidine methylation) with IC₅₀ values from enzymatic assays .

Q. What strategies mitigate off-target effects like hERG channel inhibition during lead optimization?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrophilic groups (e.g., sulfonamides) to reduce hERG binding. highlights N-propionylsulfonamide prodrugs to improve solubility and reduce cardiotoxicity.
  • Selectivity Screening : Use patch-clamp assays (IC₅₀ > 10 μM target) or fluorescence-based hERG binding assays.
  • Structural Modifications : Replace basic piperidine with less cationic groups (e.g., morpholine) to disrupt hERG pore interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.